5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-cyclopropyl-3-phenyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-2-4-8(5-3-1)10-12-11(14-13-10)9-6-7-9/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTQCPJPCGKLKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Generation of Phenylnitrile Oxide
Phenylhydroxamoyl chloride (prepared from benzaldehyde oxime) is treated with chloramine-T in dichloromethane to generate phenylnitrile oxide.
Procedure
-
Nitrile Oxide Formation : Phenylhydroxamoyl chloride (5 mmol) is stirred with chloramine-T (5.5 mmol) in DCM at 0°C for 30 minutes.
-
Cycloaddition : Cyclopropyl nitrile (5 mmol) is added, and the reaction is warmed to 25°C for 12 hours.
-
Purification : The product is isolated via silica gel chromatography (hexane/ethyl acetate, 4:1).
Key Data
| Dipoleophile | Dipolarophile | Yield (%) |
|---|---|---|
| Phenylnitrile oxide | Cyclopropyl nitrile | 45 |
Advantages : Direct construction of the oxadiazole ring.
Limitations : Low yields due to nitrile oxide dimerization; requires Pt-based catalysts for improved efficiency.
Microwave-Assisted Synthesis
Microwave irradiation (MWI) accelerates heterocyclization reactions, reducing reaction times from hours to minutes. This method is particularly effective for synthesizing thermally sensitive oxadiazoles.
One-Pot MWI Protocol
A mixture of phenylamidoxime (5 mmol), cyclopropanecarboxylic acid (5 mmol), and N,N-diisopropylcarbodiimide (DIC, 6 mmol) in DMF is irradiated at 150°C for 15 minutes. The crude product is precipitated in ice-water and recrystallized from ethanol.
Key Data
| Method | Time | Yield (%) |
|---|---|---|
| Conventional | 6 h | 68 |
| MWI | 15 min | 72 |
Advantages : Enhanced reaction efficiency; reduced solvent use.
Limitations : Specialized equipment required; scalability challenges.
Base-Promoted Cyclization in Superbasic Media
Recent advances utilize NaOH/DMSO systems to facilitate cyclization at room temperature, avoiding harsh reagents.
Superbase Method
Phenylamidoxime (5 mmol) and cyclopropanecarboxylic acid methyl ester (5 mmol) are combined in NaOH/DMSO (1:1 v/v) and stirred at 25°C for 24 hours. The product is extracted with ethyl acetate and purified via flash chromatography.
Key Data
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| NaOH | DMSO | 24 | 58 |
Advantages : Mild conditions; avoids toxic solvents.
Limitations : Long reaction time; moderate yields.
Mechanochemical Synthesis
Emerging mechanochemical methods employ ball milling to achieve solvent-free cyclization, aligning with green chemistry principles.
Solid-State Synthesis
Phenylamidoxime (5 mmol) and cyclopropanecarbonyl chloride (5 mmol) are loaded into a ball mill with K₂CO₃ (10 mmol). Milling at 30 Hz for 1 hour affords the product, which is washed with water and dried.
Key Data
| Additive | Frequency (Hz) | Yield (%) |
|---|---|---|
| K₂CO₃ | 30 | 65 |
Advantages : Solvent-free; rapid synthesis.
Limitations : Limited substrate scope; specialized equipment needed.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced oxadiazole products.
Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl or cyclopropyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles such as halides, amines, and thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced oxadiazole compounds .
Scientific Research Applications
Anticancer Activity
The 1,2,4-oxadiazole derivatives have shown promising anticancer properties. Research indicates that compounds within this class can induce apoptosis in cancer cells through various mechanisms.
Case Studies and Findings
- A study found that certain 1,2,4-oxadiazole derivatives exhibited significant anticancer activity against various cell lines. For instance, derivatives synthesized by Maftei et al. demonstrated moderate activity against a panel of 11 cancer cell lines with IC50 values around 92.4 µM .
- Kucukoglu et al. reported that some Schiff bases fused with 1,2,4-oxadiazoles showed higher potency than standard chemotherapeutic agents like 5-fluorouracil .
| Compound | Cell Line Tested | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1 | Various | 92.4 | |
| 6a-c | Ca9-22 | 137.3 - 140.3 | |
| 9a-c | MCF-7 | 0.48 - 0.19 |
Broader Biological Activities
Beyond anticancer effects, 1,2,4-oxadiazoles exhibit a range of biological activities:
- Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers.
- Antiviral : Certain studies suggest efficacy against viral infections, including HIV.
Research also indicates that oxadiazoles can serve as crucial components in pharmacophores or as linkers in drug design .
Synthesis and Structural Modifications
The synthesis of 5-cyclopropyl-3-phenyl-1,2,4-oxadiazole can be achieved through various methods including:
- Cyclization reactions involving hydrazones and carboxylic acids.
Modification of the oxadiazole ring structure can enhance biological activity. For example:
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with cellular processes such as DNA replication or protein synthesis . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar 1,2,4-Oxadiazole Derivatives
Structural and Functional Modifications
Key structural variations in 1,2,4-oxadiazoles include substitutions at positions 3 and 5, which modulate bioactivity. Below is a comparative analysis of 5-Cyclopropyl-3-phenyl-1,2,4-oxadiazole with analogous compounds:
Impact of Substituents on Bioactivity
- Electron-Withdrawing Groups (EWGs): The presence of EWGs (e.g., -CF3, -NO2) at the para position of the phenyl ring significantly enhances antiproliferative activity. For example, trifluoromethyl-substituted analogs show improved binding to hydrophobic pockets in target proteins .
- Alkyl vs. Cycloalkyl Groups: Cyclopropyl substitution at position 5 improves antiviral potency (e.g., 2c vs. 2b in anti-hRV-A21 activity) due to increased steric bulk and lipophilicity, enhancing membrane permeability .
- Amino Substitutions: 5-Amino derivatives (e.g., 5-amino-3-phenyl-1,2,4-oxadiazole) are less explored but may offer tunable hydrogen-bonding interactions for kinase inhibition .
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
